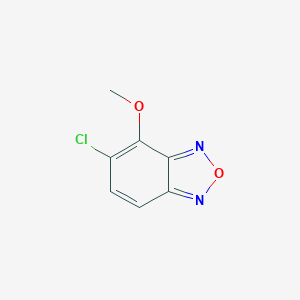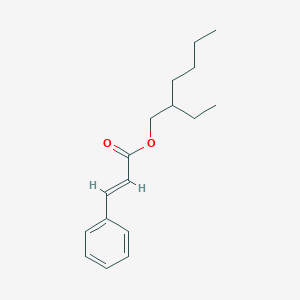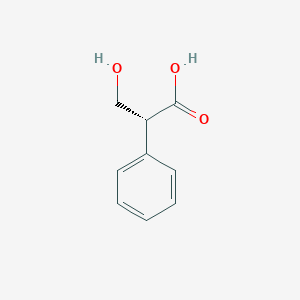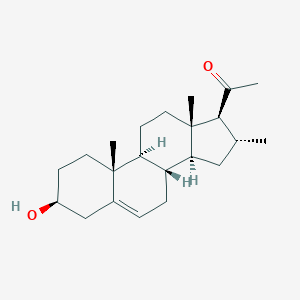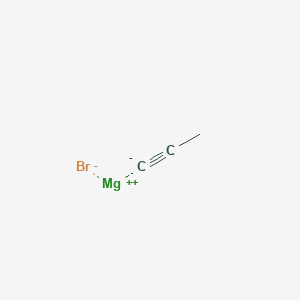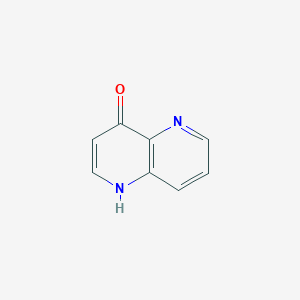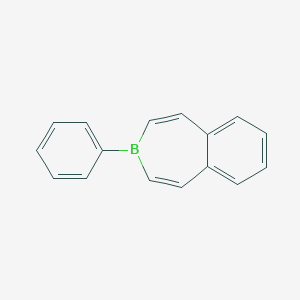
Dichlorodipropoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorodipropoxysilane (DCDPS) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C9H20Cl2O2Si. DCDPS is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and materials science. In
Wirkmechanismus
Dichlorodipropoxysilane reacts with hydroxyl groups on the surface of materials to form a covalent bond. This reaction modifies the surface properties of the material, making it more hydrophobic and less prone to oxidation. The mechanism of action of Dichlorodipropoxysilane is well understood, and it has been extensively studied in the scientific literature.
Biochemical and Physiological Effects
Dichlorodipropoxysilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not absorbed by the body. However, it should be handled with care due to its reactive nature and potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorodipropoxysilane has several advantages for use in laboratory experiments. It is a versatile compound that can be used to modify the surface properties of various materials. It is also relatively easy to synthesize and handle in a laboratory setting. However, Dichlorodipropoxysilane has some limitations. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on Dichlorodipropoxysilane. One area of research is the synthesis of Dichlorodipropoxysilane derivatives with improved properties. Another area of research is the development of new applications for Dichlorodipropoxysilane in materials science and nanotechnology. Finally, research could be conducted to investigate the potential toxicity of Dichlorodipropoxysilane and its derivatives.
Conclusion
In conclusion, Dichlorodipropoxysilane is a versatile compound that has a wide range of applications in scientific research. It is a reactive compound that can be used to modify the surface properties of various materials. Dichlorodipropoxysilane has been extensively studied in the scientific literature, and its mechanism of action is well understood. While it has several advantages for use in laboratory experiments, it also has some limitations and potential hazards. There are several future directions for research on Dichlorodipropoxysilane, including the synthesis of derivatives with improved properties and the development of new applications in materials science and nanotechnology.
Synthesemethoden
Dichlorodipropoxysilane can be synthesized by reacting propylene oxide with silicon tetrachloride in the presence of a catalyst. The reaction produces Dichlorodipropoxysilane and hydrochloric acid as a byproduct. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Dichlorodipropoxysilane is widely used in scientific research due to its unique properties. It is a reactive compound that can be used to modify the surface properties of various materials. Dichlorodipropoxysilane is commonly used in the synthesis of silica nanoparticles, which have a wide range of applications in materials science and nanotechnology.
Eigenschaften
CAS-Nummer |
18141-43-0 |
|---|---|
Produktname |
Dichlorodipropoxysilane |
Molekularformel |
C6H14Cl2O2Si |
Molekulargewicht |
217.16 g/mol |
IUPAC-Name |
dichloro(dipropoxy)silane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
LQGVEVWCWJGLAL-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(Cl)Cl |
Kanonische SMILES |
CCCO[Si](OCCC)(Cl)Cl |
Andere CAS-Nummern |
18141-43-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




